(2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid
Description
Properties
IUPAC Name |
(2-prop-1-ynylpyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-2-3-8-6-7(9(11)12)4-5-10-8/h4-6,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDARDPTXADHHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C#CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-Bromo-2-(prop-1-yn-1-yl)pyridine
Procedure :
Step 2: Miyaura Borylation of 4-Bromo-2-(prop-1-yn-1-yl)pyridine
Procedure :
-
Miyaura borylation : React with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis.
-
Hydrolysis : Convert pinacol boronate to boronic acid using HCl/H₂O.
Challenges :
Step 1: Synthesis of 2-(Prop-1-yn-1-yl)pyridine-4-boronic Acid Pinacol Ester
Procedure :
-
Starting material : 4-Bromo-2-iodopyridine.
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Miyaura borylation : Introduce boronate ester at 4-position.
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Sonogashira coupling : React with propyne under Pd/Cu catalysis.
Optimization :
Step 2: Deprotection to Boronic Acid
Procedure :
Alternative Route: Direct Borylation of Pre-functionalized Pyridines
Procedure :
-
Starting material : 2-(Prop-1-yn-1-yl)pyridine.
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Directed ortho-borylation : Use Ir-catalyzed C–H borylation.
Limitations :
Optimization Strategies
Catalyst Systems
Solvent Effects
Protecting Groups
Challenges and Solutions
Boronic Acid Instability
Chemical Reactions Analysis
Types of Reactions
(2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Boronic Esters: Formed through esterification reactions.
Borates: Formed through oxidation.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- This boronic acid derivative serves as an essential building block in organic synthesis. It is utilized in the construction of more complex molecular architectures through Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Reactivity with Electrophiles
- The boronic acid group can react with electrophiles, allowing for functionalization at specific sites on a target molecule. This reactivity is crucial for developing novel compounds with tailored properties for specific applications .
Biological Applications
Anticancer Research
- Recent studies have indicated that (2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid exhibits significant antiproliferative activity against various cancer cell lines. This compound can induce apoptosis and inhibit cell cycle progression, making it a candidate for further investigation in cancer therapy .
Enzyme Inhibition
- The compound has been shown to interact with specific enzymes, modulating their activity. For instance, its potential to inhibit proteasome activity can lead to the accumulation of pro-apoptotic factors in cancer cells, enhancing therapeutic efficacy.
Material Science
Sensor Development
- Boronic acids are known for their ability to form reversible covalent bonds with diols. This property has been exploited to develop glucose-responsive materials that can be used in biosensors for diabetic monitoring or drug delivery systems that respond to blood sugar levels .
Polymeric Systems
- Incorporation of this compound into polymeric matrices enhances their responsiveness to environmental changes, such as pH or glucose concentration. This leads to improved performance in drug delivery applications .
Case Study 1: Anticancer Activity
In a study exploring the antiproliferative effects of various boronic acids on cancer cell lines, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells and MV4-11 leukemia cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Case Study 2: Glucose-Sensitive Drug Delivery
Research conducted by Matsumoto et al. highlighted the use of boronic acid derivatives in creating glucose-sensitive polymeric systems. The study showed that incorporating this compound into these systems allowed for controlled release of insulin in response to elevated glucose levels, suggesting its potential application in diabetes management .
Mechanism of Action
The mechanism of action of (2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of the organic group with another organic halide, forming a new carbon-carbon bond .
Comparison with Similar Compounds
Substituent Effects on the Pyridine Ring
The structural uniqueness of (2-(Prop-1-yn-1-yl)pyridin-4-yl)boronic acid lies in its substituents. Below is a comparison with analogous compounds:
Key Observations :
- The propynyl group in the target compound enhances electron withdrawal compared to halides (e.g., Cl in ) or electron-donating groups (e.g., methoxyethyl in ).
- The pyridine ring itself contributes to electron deficiency, similar to phenylboronic acids with pyridinyl substituents .
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki reactions. Substituent electronic and steric effects influence coupling efficiency:
Comparative Reactivity
Theoretical Insights :
- The propynyl group likely accelerates transmetallation in Suzuki reactions by increasing the electrophilicity of the boron atom, similar to nitro or cyano substituents. This contrasts with bulky or electron-donating groups (e.g., methoxy), which may slow reactivity .
Comparison with HDAC and PBP Inhibitors
Analysis :
Room-Temperature Phosphorescence (RTP)
Boronic acid derivatives grafted onto polymers show tunable RTP properties:
Mechanistic Insight :
- The propynyl group may disrupt conjugation in the pyridine ring, reducing n–π* transition efficiency compared to carbazole-based boronic acids .
Biological Activity
(2-(Prop-1-YN-1-YL)pyridin-4-YL)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature in their biological interactions.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a propyne group and a boronic acid moiety, which contributes to its reactivity and biological activity.
Antiproliferative Effects
Recent studies have demonstrated that boronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferating cell nuclear antigen (PCNA) levels .
Table 1: Antiproliferative Activity of Boronic Acid Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation |
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | MV4-11 (Leukemia) | 5 | PARP cleavage and microtubule-associated protein fragmentation |
| 3-amino-2H-pyrazolo[4,3-c]pyridine derivatives | K562 (Leukemia) | 15 | Inhibition of RSK2 kinase |
The mechanisms through which this compound exerts its biological effects include:
- Caspase Activation : The compound can activate caspases, leading to programmed cell death in cancer cells.
- Inhibition of Key Enzymes : Similar boronic acids have been shown to inhibit enzymes such as p38 MAP kinase and CDK2/Cyclin A, which are critical for cell cycle progression and survival .
- Regulation of Autophagy : Studies suggest that these compounds can influence autophagic pathways, potentially leading to enhanced cell death in malignant cells.
Study 1: Anticancer Activity in MCF-7 Cells
A study evaluated the effects of this compound on MCF-7 breast cancer cells. Treatment with the compound resulted in a significant reduction in cell viability at concentrations around 10 µM. The mechanism was attributed to the activation of apoptotic pathways and a decrease in PCNA expression levels, indicating impaired DNA synthesis and repair mechanisms .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the inhibition profile of various boronic acids against specific kinases involved in cancer signaling pathways. The results indicated that this compound showed promising inhibitory activity against RSK2 and p38 MAP kinase, suggesting its potential as a therapeutic agent for targeting these pathways in cancer therapy .
Q & A
Q. How can researchers design a high-throughput screening protocol for derivatives of this compound in catalysis or medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
